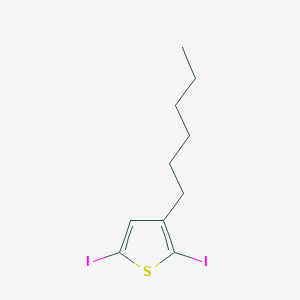
Thiophene, 3-hexyl-2,5-diiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 3-hexyl-2,5-diiodo- is a derivative of thiophene, a heterocyclic compound containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two iodine atoms at the 2 and 5 positions and a hexyl group at the 3 position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields due to their unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3-hexyl-2,5-diiodo- typically involves the iodination of 3-hexylthiophene. One common method is the Kumada cross-coupling reaction, where 2,5-diiodo-3-hexylthiophene is formed by reacting 3-hexylthiophene with iodine in the presence of a nickel catalyst . The reaction conditions usually involve the use of a Grignard reagent, which is prepared by reacting 2,5-diiodo-3-hexylthiophene with magnesium .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale iodination reactions. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions. The use of nickel or palladium catalysts is common in industrial settings to ensure efficient and selective iodination .
化学反応の分析
Types of Reactions
Thiophene, 3-hexyl-2,5-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the iodine atoms.
Polymerization: It can be polymerized to form polythiophene derivatives, which are useful in electronic applications.
Common Reagents and Conditions
Nickel and Palladium Catalysts: Used in cross-coupling reactions.
Grignard Reagents: For the formation of organomagnesium intermediates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Polythiophene Derivatives: Formed through polymerization.
Substituted Thiophenes: Formed through substitution reactions.
科学的研究の応用
Thiophene, 3-hexyl-2,5-diiodo- has a wide range of applications in scientific research:
作用機序
The mechanism of action of thiophene, 3-hexyl-2,5-diiodo- involves its interaction with various molecular targets. The iodine atoms and the hexyl group influence its reactivity and interaction with other molecules. In polymerization reactions, the compound acts as a monomer, forming long chains of polythiophene through the formation of carbon-sulfur bonds . The presence of iodine atoms can also facilitate halogen bonding, which is important in the formation of supramolecular structures .
類似化合物との比較
Similar Compounds
Thiophene, 2,5-diiodo-: Similar in structure but lacks the hexyl group.
3-Hexylthiophene: Similar but without the iodine atoms.
Uniqueness
Thiophene, 3-hexyl-2,5-diiodo- is unique due to the presence of both iodine atoms and a hexyl group, which confer distinct chemical properties. The iodine atoms make it highly reactive in substitution reactions, while the hexyl group enhances its solubility and processability in organic solvents .
特性
CAS番号 |
113736-20-2 |
|---|---|
分子式 |
C10H14I2S |
分子量 |
420.09 g/mol |
IUPAC名 |
3-hexyl-2,5-diiodothiophene |
InChI |
InChI=1S/C10H14I2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3 |
InChIキー |
RSTAGBXOIVTHHT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(SC(=C1)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


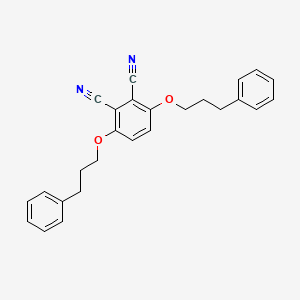
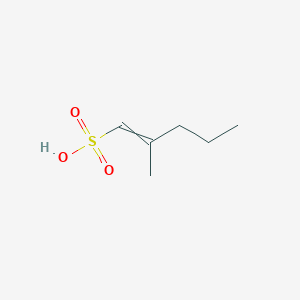
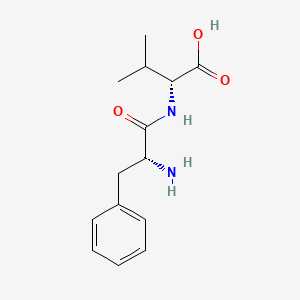
![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)
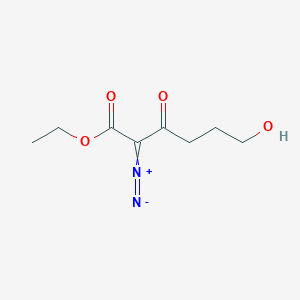

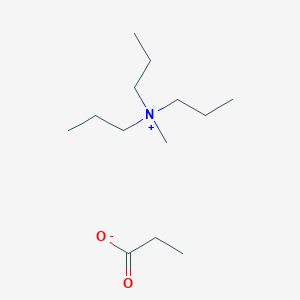
![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
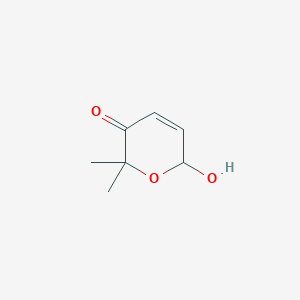
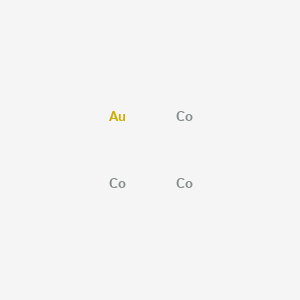
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)


